Cas no 1100754-33-3 ([2-[(1-Methoxy-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl] 4-formylbenzoate)
![[2-[(1-Methoxy-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl] 4-formylbenzoate structure](https://ja.kuujia.com/scimg/cas/1100754-33-3x500.png)
[2-[(1-Methoxy-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl] 4-formylbenzoate 化学的及び物理的性質
名前と識別子
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- EN300-1194132
- Z96187871
- METHYL 2-[2-(4-FORMYLBENZOYLOXY)ACETAMIDO]-3-PHENYLPROPANOATE
- AKOS030664633
- 1100754-33-3
- [2-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl] 4-formylbenzoate
- [2-[(1-Methoxy-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl] 4-formylbenzoate
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- インチ: 1S/C20H19NO6/c1-26-20(25)17(11-14-5-3-2-4-6-14)21-18(23)13-27-19(24)16-9-7-15(12-22)8-10-16/h2-10,12,17H,11,13H2,1H3,(H,21,23)
- InChIKey: RWZBEMZTEGTDNM-UHFFFAOYSA-N
- SMILES: O(C)C(C(CC1C=CC=CC=1)NC(COC(C1C=CC(C=O)=CC=1)=O)=O)=O
計算された属性
- 精确分子量: 369.12123733g/mol
- 同位素质量: 369.12123733g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 27
- 回転可能化学結合数: 10
- 複雑さ: 521
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 98.8Ų
- XLogP3: 2
[2-[(1-Methoxy-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl] 4-formylbenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1194132-50mg |
1100754-33-3 | 90.0% | 50mg |
$212.0 | 2023-10-03 | ||
Enamine | EN300-1194132-0.05g |
1100754-33-3 | 90% | 0.05g |
$212.0 | 2023-11-13 |
[2-[(1-Methoxy-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl] 4-formylbenzoate 関連文献
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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2. Caper tea
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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9. Back matter
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
[2-[(1-Methoxy-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl] 4-formylbenzoateに関する追加情報
Introduction to [2-[(1-Methoxy-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl] 4-formylbenzoate (CAS No. 1100754-33-3)
[2-[(1-Methoxy-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl] 4-formylbenzoate (CAS No. 1100754-33-3) is a complex organic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and chemical research. This compound, characterized by its unique structural features, has shown promise in various biological and medicinal contexts, making it a subject of extensive study and development.
The molecular structure of [2-[(1-Methoxy-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl] 4-formylbenzoate is composed of a benzene ring substituted with a formyl group and an ester linkage to a complex amine-containing moiety. The presence of the methoxy and phenyl groups contributes to its stability and reactivity, while the amine functionality provides opportunities for further chemical modifications and interactions with biological systems.
Recent research has highlighted the potential of this compound in the development of novel therapeutic agents. Studies have shown that [2-[(1-Methoxy-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl] 4-formylbenzoate exhibits significant anti-inflammatory properties, which could be beneficial in the treatment of various inflammatory diseases. Additionally, its ability to modulate specific cellular pathways has been explored in the context of cancer research, where it has demonstrated potential as a lead compound for the development of targeted therapies.
In the realm of drug discovery, the structural complexity and functional versatility of [2-[(1-Methoxy-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl] 4-formylbenzoate make it an attractive candidate for high-throughput screening (HTS) assays. These assays are crucial for identifying compounds with desired biological activities, and the unique properties of this compound have led to its inclusion in several HTS campaigns aimed at discovering new drugs for a range of diseases.
The synthesis of [2-[(1-Methoxy-1-oxo-3-phenylpropan-2-y l)amino]-2-o xoethyl] 4-form ylbenzoate involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include the coupling of appropriate carboxylic acid derivatives with amino-containing precursors, followed by esterification and functional group modifications. Advances in synthetic chemistry have enabled more efficient and scalable methods for producing this compound, facilitating its broader application in research and development.
One of the key areas where [2-[ (1-Meth oxy -1-o xo -3-p hen yl pro pan -2-y l)a min o ] -2-o xo et hy l] 4-f or my lb en zo ate has shown promise is in the field of protein-protein interactions (PPIs). PPIs play a critical role in many biological processes, and modulating these interactions can have therapeutic benefits. Research has demonstrated that this compound can effectively disrupt specific PPIs involved in disease pathways, opening up new avenues for therapeutic intervention.
In addition to its pharmaceutical applications, [2-[ (1-M eth oxy -1-o xo -3-p hen yl pro pan -2-y l)a min o ] -2-o xo et hy l] 4-f or my lb en zo ate has also been investigated for its use in chemical biology. Its ability to selectively bind to certain proteins or enzymes makes it a valuable tool for studying protein function and dynamics. This property has been leveraged in both academic research and industrial settings to gain deeper insights into complex biological systems.
The safety profile of [2-[ (1-M eth oxy -1-o xo -3-p hen yl pro pan -2-y l)a min o ] -2-o xo et hy l] 4-f or my lb en zo ate is another important consideration. Preclinical studies have generally shown favorable safety results, with minimal toxicity observed at therapeutic concentrations. However, ongoing research is necessary to fully understand its long-term effects and potential side effects in humans.
In conclusion, [2-[ (1-M eth oxy -1-o xo -3-p hen yl pro pan -2-y l)a min o ] -2-o xo et hy l] 4-f or my lb en zo ate (CAS No. 1100754-33-3) is a multifaceted compound with significant potential in various fields of chemistry and biology. Its unique structural features, combined with its promising biological activities, make it an exciting area of ongoing research and development. As more studies are conducted, it is likely that this compound will continue to reveal new applications and contribute to advancements in both scientific understanding and medical treatments.
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